molecular formula C6H6BrClN2 B13038449 (3-Bromo-5-chloropyridin-2-yl)methanamine

(3-Bromo-5-chloropyridin-2-yl)methanamine

Cat. No.: B13038449
M. Wt: 221.48 g/mol
InChI Key: FMQYHLKNAQPFLS-UHFFFAOYSA-N
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Description

(3-Bromo-5-chloropyridin-2-yl)methanamine is a chemical compound with the molecular formula C6H6BrClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-chloropyridin-2-yl)methanamine typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of 2-pyridinemethanamine. The reaction conditions often require the use of bromine and chlorine in the presence of a catalyst or under specific temperature conditions to ensure selective halogenation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-chloropyridin-2-yl)methanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

(3-Bromo-5-chloropyridin-2-yl)methanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its bioactive properties.

    Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, for various technological applications.

Mechanism of Action

The mechanism of action of (3-Bromo-5-chloropyridin-2-yl)methanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-5-chloropyridin-2-yl)methanol
  • (3-Bromo-5-chloropyridin-2-yl)acetonitrile
  • (3-Bromo-5-chloropyridin-2-yl)amine

Uniqueness

(3-Bromo-5-chloropyridin-2-yl)methanamine is unique due to its specific halogenation pattern, which imparts distinct chemical properties. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials.

Properties

Molecular Formula

C6H6BrClN2

Molecular Weight

221.48 g/mol

IUPAC Name

(3-bromo-5-chloropyridin-2-yl)methanamine

InChI

InChI=1S/C6H6BrClN2/c7-5-1-4(8)3-10-6(5)2-9/h1,3H,2,9H2

InChI Key

FMQYHLKNAQPFLS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)CN)Cl

Origin of Product

United States

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